Home > Products > Screening Compounds P24308 > Iodophthalein sodium
Iodophthalein sodium - 2217-44-9

Iodophthalein sodium

Catalog Number: EVT-10991285
CAS Number: 2217-44-9
Molecular Formula: C20H8I4Na2O4
Molecular Weight: 865.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iodophthalein sodium is synthesized from phthalein through iodination processes. It belongs to the class of iodinated contrast agents, which are used in various imaging modalities due to their radiopaque properties. The International Nonproprietary Name (INN) for iodophthalein sodium is officially recognized, and its chemical structure is defined by the molecular formula C20H8I4O42Na\text{C}_{20}\text{H}_{8}\text{I}_{4}\text{O}_{4}\cdot 2\text{Na} with a molecular weight of approximately 865.87 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of iodophthalein sodium typically involves the following methods:

  1. Iodination of Phthalein Compounds: This process generally requires iodine and a suitable solvent, such as acetic acid. The reaction conditions must be carefully controlled regarding temperature and pH to achieve optimal yields.
  2. Industrial Production: For large-scale production, reactors are employed where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high purity and yield of the product .

Technical Details

The synthesis often involves multiple steps, including:

  • Dissolving phthalein in an appropriate solvent.
  • Gradually adding iodine while stirring to promote the formation of the iodinated compound.
  • Isolating the resulting iodophthalein sodium through crystallization or precipitation methods.
Molecular Structure Analysis

Structure

Iodophthalein sodium features a complex molecular structure characterized by:

  • Chirality: It is achiral with no defined stereocenters .
  • Functional Groups: The presence of iodine atoms contributes to its radiopaque properties, while the phthalein backbone provides stability.

Data

The molecular formula C20H8I4O42Na\text{C}_{20}\text{H}_{8}\text{I}_{4}\text{O}_{4}\cdot 2\text{Na} indicates that each molecule contains four iodine atoms, which are critical for its function as a contrast agent .

Chemical Reactions Analysis

Types of Reactions

Iodophthalein sodium can undergo several chemical reactions:

  1. Oxidation: It can be oxidized to form various iodinated derivatives.
  2. Reduction: Reduction reactions may lead to the removal of iodine atoms.
  3. Substitution Reactions: Halogen substitution can occur, replacing iodine with other halogens or functional groups .

Technical Details

Common reagents involved in these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Sodium thiosulfate for reduction.
  • Halogenating Agents: Chlorine or bromine for substitution reactions.

The outcomes depend on specific reaction conditions such as temperature and concentration.

Mechanism of Action

Process

The mechanism of action for iodophthalein sodium primarily revolves around its ability to absorb X-rays due to the presence of iodine atoms. In medical imaging, it enhances the visibility of certain tissues by increasing contrast against surrounding structures.

Data

In imaging techniques such as X-ray or computed tomography scans, iodophthalein sodium acts by selectively accumulating in areas like the gallbladder and bile ducts, allowing for better visualization .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iodophthalein sodium typically appears as a crystalline powder.
  • Solubility: It is soluble in water, which facilitates its use in aqueous solutions during imaging procedures.

Chemical Properties

  • Stability: The compound remains stable under standard storage conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: Its solubility and reactivity can vary with changes in pH levels.

Relevant data on these properties indicate that the compound's effectiveness as a contrast agent is closely tied to its physical state and solubility characteristics .

Applications

Iodophthalein sodium has diverse applications across various fields:

  • Medical Imaging: Used extensively as a contrast agent in radiological procedures to visualize internal organs.
  • Biological Research: Employed in assays and staining techniques due to its ability to bind selectively to biological tissues.
  • Chemical Analysis: Acts as a reagent in various chemical reactions and analytical methods .
Historical Development and Early Research Trajectories

Emergence in Early 20th Century Diagnostic Radiology

The development of iodophthalein sodium originated in late 19th-century organic chemistry innovations. German chemists Classen and Löb first synthesized the compound in 1894–1895 by reacting phenolphthalein with iodine in potassium iodide solution within an alkaline aqueous medium, yielding a water-soluble iodinated derivative [6]. This method exploited the electrophilic substitution properties of iodine, preferentially replacing hydrogens at the 3,5-positions of both phenolic rings. An alternative synthesis using iodine monochloride (ICI) was patented by Kalle & Co. in 1900, offering improved reaction control and reduced byproducts [6]. Initially characterized as a laboratory curiosity, its deep-blue dichroic solutions and phenolic properties attracted limited industrial interest until the 1910s.

The paradigm shift occurred with the discovery of X-rays by Wilhelm Röntgen in 1895 and the subsequent realization that iodine’s high atomic mass (Z = 53) could attenuate X-rays in biological tissues. Early radiology experiments with inorganic iodine salts (e.g., potassium iodide) proved toxic and ineffective for deep-tissue imaging. Iodophthalein’s organically bound iodine offered lower acute toxicity and selective excretion pathways. By 1923, Mallinckrodt Chemical Works commercialized it as Iodeikon – the first standardized oral formulation for biliary imaging [3] [6]. This marked the transition from academic synthesis to clinical agent, positioning iodophthalein sodium as a pioneering organoiodine contrast medium designed explicitly for radiological applications.

Key Milestones in Cholecystographic Agent Innovation (Pre-1950)

Iodophthalein sodium catalyzed transformative advancements in cholecystography during the pre-1950 period:

  • 1924: Validation of Cholecystographic Utility – Surgeons Evarts Graham and Warren Cole demonstrated that intravenous administration of iodophthalein sodium enabled clear radiographic visualization of the gallbladder in dogs and humans. Their seminal study established that the liver selectively concentrated and excreted the compound into bile, accumulating it in the gallbladder at concentrations sufficient for X-ray shadowgraphy [6]. This biological targeting mechanism became the foundation for all future cholecystographic agents.

  • 1925–1935: Formulation Optimization – The inherent instability of early iodophthalein preparations (hygroscopicity and CO~2~ sensitivity) drove innovations in pharmaceutical chemistry. Researchers stabilized the compound as a trihydrate salt ("Soluble Iodophthalein"), characterized as pale-blue to violet crystals with enhanced shelf-life. This form dissolved efficiently in water (1g/7mL) to yield deep-blue solutions while retaining sufficient lipid solubility for hepatobiliary uptake [6]. Dose standardization protocols emerged, balancing radiographic efficacy against nausea and vomiting side effects.

Table 2: Commercial Pre-1950 Formulations of Iodophthalein Sodium

TrademarkManufacturerRegionNotable Characteristics
Iodeikon™Mallinckrodt ChemicalUSA, GlobalFirst standardized IV/oral formulation
Cholepulvis®Schering AGGermany, EUHigh-purity lyophilized powder
Stipolac™Burroughs WellcomeUK, CommonwealthCombined with alkalizing agents for stability
Tetragnost®PharmaciaScandinaviaEnhanced buffering for reduced gastric irritation
Nosophene Sodium®Winthrop LaboratoriesUSALate-entrant with improved dissolution profile
  • 1940s: Metabolic and Toxicity Profiling – Pharmacological studies revealed that iodophthalein underwent glucuronide conjugation in rabbit livers, facilitating biliary excretion [5]. Acute toxicity data quantified an intravenous LD~50~ of 360 mg/kg in mice, establishing a therapeutic index relative to human diagnostic doses [2] [6]. These studies cemented its role as a reference standard for emerging contrast media.

Comparative Analysis with Proto-Contrast Agents

Iodophthalein sodium represented a radical improvement over earlier contrast agents through deliberate molecular engineering:

  • Radiopacity and Toxicity Balance: Compared to inorganic iodides (e.g., NaI) used in the 1910s, iodophthalein’s covalently bound iodine reduced iodine-related toxicity (thyroid disruption, metallic taste) while quadrupling iodine content per molecule. Its organic structure enabled hepatobiliary targeting, unlike inorganic ions that distributed nonspecifically [8]. Against proto-organic agents like thorium dioxide (Thorotrast®), it eliminated radiotoxicity risks while providing comparable contrast.

  • Performance Relative to Early Organoiodine Agents: When benchmarked against iodopyracet (Diodrast®, introduced 1931) – a uroangiographic agent – iodophthalein exhibited superior gallbladder opacification due to biliary excretion. However, iodopyracet’s renal clearance made it preferable for urography [8]. The key competitor in cholecystography, iodoalphionic acid (Priodax®, 1940), offered better oral tolerance but lower radiodensity (56.7% iodine vs. 58.6% in iodophthalein), necessitating higher doses for equivalent imaging [6] [8].

Table 3: Technical Comparison of Pre-1950 Radiocontrast Agents

AgentIodine Content (%)Primary Excretion RouteHuman LD~50~ (Approx. IV, mg/kg)Clinical Adoption Rationale
Sodium Iodide (NaI)84.7Renal~800 (high toxicity)Low cost; abandoned due to toxicity
Thorotrast®0 (α-emitter)ReticuloendothelialRadiolytic damageHigh contrast; banned (carcinogenic)
Iodopyracet (Diodrast)49.8Renal12,000 (mouse)Pioneering urography agent
Iodophthalein Sodium58.6Hepatobiliary360 (mouse)First dedicated cholecystographic agent
Iodoalphionic Acid56.7Hepatobiliary>4000 (mouse, oral)Better tolerance; lower opacification
  • Molecular Structure Advantages: The tetraiodination pattern on both phenolic rings maximized X-ray absorption per molecule, while the disodium carboxylate ensured water solubility critical for formulation. This contrasted with non-ionic proto-agents like iodoform (CHI~3~), which relied on lipid solubility but caused tissue irritation [6]. Clinician testimonials from the 1930s noted iodophthalein produced "diagnostically superior shadows of the gallbladder" compared to any predecessor, despite variable patient tolerance [8].

Properties

CAS Number

2217-44-9

Product Name

Iodophthalein sodium

IUPAC Name

disodium;2-[(3,5-diiodo-4-oxidophenyl)-(3,5-diiodo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate

Molecular Formula

C20H8I4Na2O4

Molecular Weight

865.9 g/mol

InChI

InChI=1S/C20H10I4O4.2Na/c21-13-5-9(6-14(22)18(13)25)17(10-7-15(23)19(26)16(24)8-10)11-3-1-2-4-12(11)20(27)28;;/h1-8,25H,(H,27,28);;/q;2*+1/p-2

InChI Key

CWHBCTLVWOCMPQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)I)I)C3=CC(=C(C(=C3)I)[O-])I)C(=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.